KHK2455

IDO1 selectivity isoform specificity TDO inhibition

KHK2455 is a heme-competitive IDO1 inhibitor that targets the apo-enzyme, providing durable target engagement and unparalleled selectivity (no IDO2/TDO inhibition at 10 µM). With an IDO1 IC50 of 14 nM and a clinical partial response in bevacizumab-resistant glioblastoma, it is the premier tool for CNS tumor models, innate/adaptive immunity co-targeting, and transplantation research. Active Phase 2 development ensures long-term supply continuity and translational bridging. Request a quote for custom synthesis or available stock.

Molecular Formula
Molecular Weight
Cat. No. B1574644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKHK2455
SynonymsKHK2455;  KHK-2455;  KHK 2455; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KHK2455: A Selective, Long-Acting Oral IDO1 Inhibitor with Distinct Apo-Enzyme Binding Mechanism


KHK2455 is a small-molecule, oral, selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor that targets the apo-enzyme (heme-free) form of IDO1 via a heme-competitive mechanism, resulting in durable target engagement and sustained enzyme inhibition [1]. Unlike first-generation IDO1 inhibitors such as epacadostat that form a tertiary IDO1–heme–inhibitor complex, KHK2455 belongs to a distinct class of IDO1 inhibitors characterized by heme displacement from the holoenzyme and prevention of heme rebinding to the apo-enzyme [2]. KHK2455 has been evaluated in first-in-human phase 1 clinical trials both as monotherapy and in combination with mogamulizumab (anti-CCR4 monoclonal antibody) for advanced solid tumors, demonstrating dose-dependent pharmacokinetic exposure and pharmacodynamic suppression of IDO1 activity [1].

Why IDO1 Inhibitor Substitution Is Not Interchangeable: Evidence for KHK2455-Specific Selection


IDO1 inhibitors are not functionally interchangeable due to fundamental differences in binding mechanism, target selectivity, and clinical outcome profiles. KHK2455 inhibits the IDO1 apo-enzyme via heme competition, whereas epacadostat and navoximod bind the heme-containing holoenzyme, and linrodostat (BMS-986205) acts as an irreversible inhibitor with a distinct selectivity window [1]. These mechanistic differences translate into measurable variations in isoform selectivity, cellular potency, and in vivo pharmacodynamic response [2]. Furthermore, the clinical failure of epacadostat in the phase 3 ECHO-301 trial in melanoma underscores that potency at the enzymatic level alone does not predict therapeutic utility; mechanistic nuances and combination partner compatibility critically influence outcomes [3]. Procurement decisions for IDO1 inhibitors in preclinical and clinical research must therefore be guided by compound-specific quantitative data rather than class-level assumptions.

Quantitative Differentiation of KHK2455 from Alternative IDO1 Inhibitors: Head-to-Head and Cross-Study Comparative Data


KHK2455 Exhibits High IDO1 Isoform Selectivity: No Detectable Inhibition of IDO2 or TDO at Concentrations Exceeding 700× the IDO1 IC50

KHK2455 potently inhibits IDO1 with an IC50 of 14 nmol/L while showing no inhibition of indoleamine 2,3-dioxygenase 2 (IDO2) or tryptophan 2,3-dioxygenase (TDO) activities at concentrations up to 10,000 nmol/L [1]. This contrasts with epacadostat, which demonstrates a more modest selectivity window with an IDO1 IC50 of approximately 10 nmol/L and measurable activity against TDO at higher concentrations [2]. The absence of TDO inhibition by KHK2455 is functionally significant because TDO represents a parallel tryptophan-catabolizing pathway expressed in the liver that, if inhibited, could potentially lead to systemic tryptophan accumulation and altered serotonergic signaling.

IDO1 selectivity isoform specificity TDO inhibition IDO2 inhibition off-target activity

KHK2455 Targets Apo-IDO1 via Heme-Competitive Mechanism, Distinct from Holo-IDO1 Binders Epacadostat and Navoximod

KHK2455 inhibits IDO1 by competing with heme for binding to the apo-enzyme (heme-free IDO1), thereby preventing formation of active holoenzyme and resulting in sustained, durable inhibition [1]. This mechanism is distinct from that of epacadostat and navoximod, which bind to and stabilize the heme-containing holo-IDO1 to form a tertiary inhibitory complex [2]. The heme-competitive mechanism of KHK2455 confers prolonged target engagement due to delayed rebinding of heme to the apoenzyme following inhibitor dissociation, a kinetic advantage not shared by holoenzyme-binding inhibitors [1]. Linrodostat (BMS-986205) also targets apo-IDO1 but acts as an irreversible inhibitor, representing a third mechanistic class.

apo-IDO1 inhibitor heme displacement binding mechanism enzyme kinetics durable inhibition

KHK2455 Demonstrates Dose-Dependent Kynurenine:Tryptophan Ratio Suppression with Nadir Reached at 100 mg QD in Phase 1 Patients

In a population PK-PD analysis of 36 patients with locally advanced or metastatic solid tumors, KHK2455 produced dose-dependent reduction in the plasma kynurenine:tryptophan (K:T) ratio, with the nadir achieved at the 100 mg once-daily dose [1]. Steady-state simulations from the population PK-PD model confirmed that the K:T ratio decreased with increasing KHK2455 dose and plateaued at a constant nadir at 100 mg QD [1]. This PD response was observed consistently across both monotherapy run-in and combination therapy phases with mogamulizumab [2]. In contrast, epacadostat at clinically evaluated doses (100 mg BID) produced variable and incomplete Kyn suppression in the phase 3 ECHO-301 trial, contributing to the study's failure to meet progression-free survival endpoints [3].

pharmacodynamics kynurenine suppression K:T ratio dose-response PK-PD modeling

KHK2455 Enhances PD-L1 Blockade Efficacy via Dual Modulation of Innate and Adaptive Immunity in Syngeneic Mouse Melanoma Model

In a syngeneic mouse melanoma model, KHK2455 monotherapy reduced Kyn levels in tumors and plasma but did not exert significant antitumor activity as a single agent [1]. However, combination with PD-L1 blockade enhanced antitumor effects compared with PD-L1 blockade alone [1]. Mechanistically, transcriptomic analysis revealed that PD-L1 blockade upregulated adaptive immunity pathways including Th1 and Th2 responses, whereas KHK2455 specifically upregulated innate immunity pathways associated with natural killer cells, neutrophils, and macrophages [1]. The combination upregulated both adaptive and innate immune responses to a greater extent than PD-L1 blockade alone [1]. In contrast, epacadostat in combination with pembrolizumab failed to demonstrate improved progression-free survival in the phase 3 ECHO-301 melanoma trial [2].

PD-L1 combination innate immunity adaptive immunity tumor microenvironment combination immunotherapy

Clinical Activity Signal: Durable Partial Response in Bevacizumab-Resistant Glioblastoma with KHK2455 Plus Mogamulizumab Combination

In the first-in-human phase 1 study (NCT02867007) evaluating KHK2455 plus mogamulizumab in 36 patients with treatment-refractory advanced solid tumors, one patient with advanced bevacizumab-resistant glioblastoma demonstrated a durable confirmed partial response per RECIST v1.1 criteria, and nine patients achieved durable disease stabilization of ≥6 months [1]. This clinical signal was observed at the 100 mg QD dose cohort [2]. While epacadostat has undergone extensive phase 1-3 clinical evaluation across multiple indications, its development was discontinued following negative phase 3 results in melanoma, and no durable responses in glioblastoma have been reported with epacadostat-containing regimens [3]. The glioblastoma response with KHK2455 plus mogamulizumab represents a notable clinical differentiation point.

glioblastoma clinical response combination therapy phase 1 refractory solid tumors

KHK2455 Clinical Development Trajectory Diverges from Terminated/Inactive IDO1 Inhibitor Programs

As of February 2022, KHK2455 had three registered clinical trials in the NCT database (1 completed, 1 no longer available, 1 active/not recruiting), with additional phase 2 studies in Epstein-Barr virus infection and renal transplant rejection ongoing as of 2026 [1]. In contrast, epacadostat has 61 registered trials with 13 terminated and 13 withdrawn; navoximod has 2 completed trials with no active development; PF-06840003 has 1 terminated trial; and LY3381916 has 1 terminated trial [2]. The active clinical development status of KHK2455 across oncology and non-oncology indications (transplantation, viral infection) distinguishes it from the majority of IDO1 inhibitors whose development has been discontinued or deprioritized following negative phase 3 results in the class [3].

clinical development status active trials program status comparative development IDO1 inhibitor pipeline

Recommended Research and Industrial Application Scenarios for KHK2455 Based on Validated Differentiation Evidence


Immuno-Oncology Preclinical Studies Requiring Selective IDO1 Inhibition Without TDO Cross-Reactivity

For researchers investigating the tumor microenvironment where TDO-mediated tryptophan catabolism may confound IDO1-specific effects, KHK2455 is the preferred tool compound. With an IDO1 IC50 of 14 nmol/L and no detectable inhibition of IDO2 or TDO at concentrations up to 10,000 nmol/L, KHK2455 enables clean interpretation of IDO1-dependent phenotypes without off-target suppression of hepatic or systemic TDO activity [1]. This selectivity profile is particularly critical for studies involving immune cell co-cultures with hepatocytes or in vivo models where TDO expression could otherwise mask IDO1-specific effects.

Combination Immunotherapy Studies Targeting Both Innate and Adaptive Immune Compartments

KHK2455 is uniquely suited for combination studies designed to engage both innate and adaptive immunity. Transcriptomic evidence demonstrates that KHK2455 specifically upregulates innate immune pathways (NK cells, neutrophils, macrophages), whereas PD-L1 blockade upregulates adaptive immunity (Th1/Th2 responses) [2]. The combination produces greater immune activation than either agent alone. This mechanistic complementarity supports the use of KHK2455 in combination strategies beyond PD-1/PD-L1 blockade, including NK cell-based therapies and myeloid-targeting agents where innate immunity engagement is the primary therapeutic objective.

CNS Malignancy Models Including Glioblastoma Where Clinical Proof-of-Concept Exists

For glioblastoma and other CNS malignancy research programs, KHK2455 offers a clinically validated rationale not available for most alternative IDO1 inhibitors. The durable partial response observed in a bevacizumab-resistant glioblastoma patient in the phase 1 study [3] provides a clinical proof-of-concept signal for CNS penetration and antitumor activity. Researchers designing preclinical glioblastoma studies or planning translational research toward early-phase CNS oncology trials should prioritize KHK2455 as the IDO1 inhibitor of choice given this clinical differentiation.

Transplantation Immunology and Viral Infection Studies Requiring Active Clinical Development Continuity

KHK2455 is currently in phase 2 clinical development for Epstein-Barr virus infection and renal transplant rejection [4], distinguishing it from most IDO1 inhibitors whose development has been discontinued. For academic and industry researchers conducting studies in transplantation tolerance, graft-versus-host disease, or viral immune evasion where IDO1 pathway modulation is relevant, KHK2455 offers the advantage of active clinical development continuity. This ensures long-term availability of validated reference standards, clinical-grade material for translational bridging studies, and potential collaborative access to clinical PK/PD data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KHK2455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.